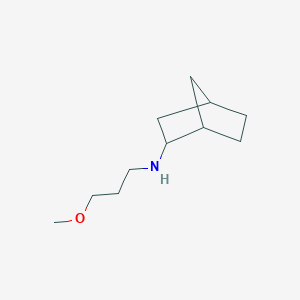

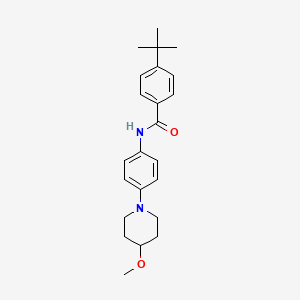

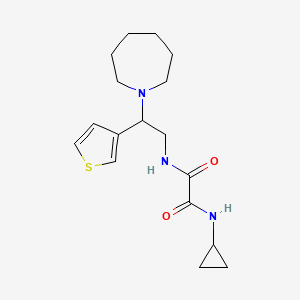

![molecular formula C13H10ClN3O2S B2499974 N-(7-cloro-4-metilbenzo[d]tiazol-2-il)-3-metilisoxazol-5-carboxamida CAS No. 946286-99-3](/img/structure/B2499974.png)

N-(7-cloro-4-metilbenzo[d]tiazol-2-il)-3-metilisoxazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide" is a chemical entity that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their properties, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of isoxazole and thiazole derivatives is a topic of interest due to their potential biological activities. Paper discusses the synthesis of a 5-amino-3-methylisoxazole-4-carboxylic acid derivative, which shares the isoxazole moiety with our compound of interest. The synthesis involves experimental procedures that could be adapted for the synthesis of "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide". Similarly, paper describes the synthesis of a thiazole derivative, which is relevant due to the thiazol moiety present in the compound of interest. The cyclization process mentioned in paper could potentially be applied to the synthesis of the target compound.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. Paper provides an example of how X-ray diffraction is used to characterize the structure of a thiazole derivative. The molecular structure of "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide" could similarly be elucidated using this technique to confirm the arrangement of atoms and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. While the papers do not directly address the chemical reactions of the compound , they do provide insights into the reactivity of similar structures. For instance, the presence of amide and carboxylate groups in the compounds discussed in papers and suggests that "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide" may undergo reactions typical of these functional groups, such as nucleophilic substitution or hydrolysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using various computational and experimental methods. Quantum-chemical DFT calculations, as mentioned in paper , could be employed to predict the electronic properties and reactivity of the compound. The Polarizable Continuum Model (SCRF/PCM) could be used to assess the solvent effects on the compound's properties. Additionally, the stereochemical investigations described in paper could provide insights into the chiral nature and optical activity of the compound, if any stereogenic centers are present.

Aplicaciones Científicas De Investigación

Propiedades Antiinflamatorias

Se ha encontrado que este compuesto tiene propiedades antiinflamatorias potenciales . Se sintetizó y evaluó la actividad antiinflamatoria de una serie de nuevos derivados de N-(benzo[d]tiazol-2-il)-2-[fenil(2-(piperidin-1-il) etilamino] benzamidas y N-(benzo[d]tiazol-2-il)-2-[fenil(2-morfolino) etilamino] benzamidas . Los compuestos con un grupo metoxi en la sexta posición del anillo benzotiazol, unidos a porciones de piperidina y morfolina, mostraron los valores más altos de IC 50 (11.34 µM y 11.21 µM) para la inhibición de COX-1 .

Actividad Antimicrobiana

Los tiazoles, que son un andamiaje básico en este compuesto, se han encontrado que poseen propiedades antimicrobianas . Se utilizan en varios fármacos sintéticos, como el fármaco sulfáceo de acción corta sulfathiazol .

Actividad Antiretroviral

Los tiazoles también se utilizan en medicamentos antirretrovirales como el ritonavir . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de nuevos medicamentos antirretrovirales.

Actividad Antifúngica

Se ha encontrado que los tiazoles poseen propiedades antifúngicas . Por ejemplo, la abafungina es un fármaco sintético que contiene tiazoles .

Actividad Anti-Alzheimer

Se ha encontrado que los tiazoles poseen propiedades anti-Alzheimer . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de nuevos fármacos para la enfermedad de Alzheimer.

Actividad Antihipertensiva

Se ha encontrado que los tiazoles poseen propiedades antihipertensivas . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de nuevos fármacos antihipertensivos.

Actividad Hepatoprotectora

Se ha encontrado que los tiazoles poseen propiedades hepatoprotectoras . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de nuevos fármacos hepatoprotectores.

Mecanismo De Acción

Target of Action

Similar compounds with a benzothiazole core have been reported to interact with cyclooxygenase (cox) enzymes . COX enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .

Mode of Action

It can be inferred from related studies that benzothiazole derivatives may inhibit cox enzymes, thereby reducing the production of prostaglandins and mitigating inflammation .

Biochemical Pathways

Based on its potential interaction with cox enzymes, it can be inferred that it may impact the arachidonic acid pathway, leading to a decrease in prostaglandin production and thus mitigating inflammation .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

Based on the potential inhibition of cox enzymes, it can be inferred that the compound may reduce inflammation by decreasing the production of prostaglandins .

Direcciones Futuras

Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research could focus on exploring the potential applications of “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” in various fields, including medicine and pharmacology.

Análisis Bioquímico

Biochemical Properties

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby altering their function.

Cellular Effects

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . This compound can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit enzyme activity by occupying the active site or inducing conformational changes that reduce enzyme efficiency. Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response, and exceeding this threshold can lead to detrimental outcomes.

Metabolic Pathways

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound. These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of the compound, influencing its efficacy and safety profile.

Transport and Distribution

The transport and distribution of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, it may localize to specific compartments, such as the cytoplasm, nucleus, or mitochondria, where it can exert its biological effects. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide plays a crucial role in its activity and function. This compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins.

Propiedades

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2S/c1-6-3-4-8(14)11-10(6)15-13(20-11)16-12(18)9-5-7(2)17-19-9/h3-5H,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQYVSWLKWULQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

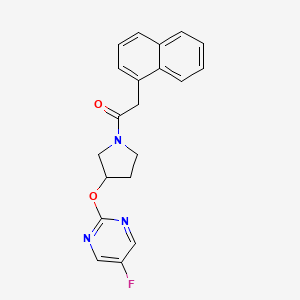

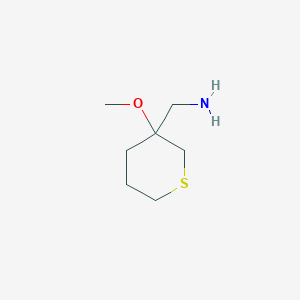

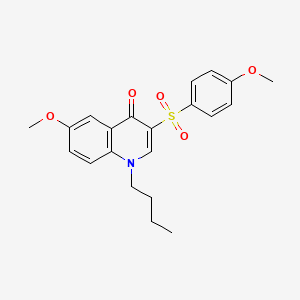

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)

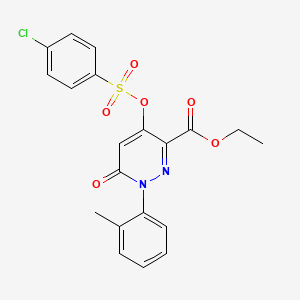

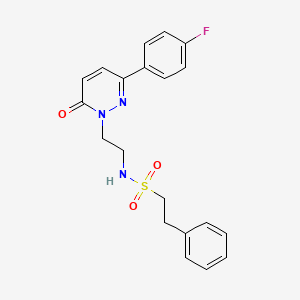

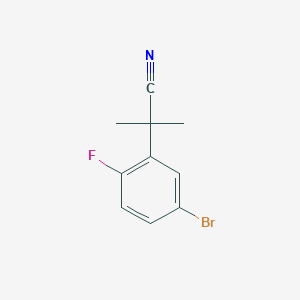

![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)

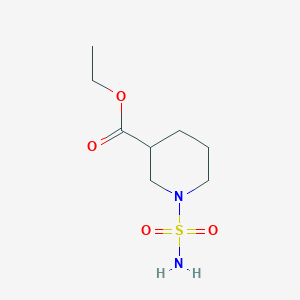

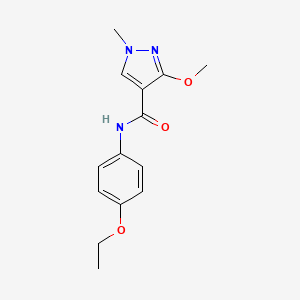

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)